Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate

Organic Synthesis Aminodiester Preparation N-Alkylation Yield

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 329956-37-8) is an N-benzyl-β-alanine derivative bearing both a methyl ester and an ethyl ester side chain (C₁₅H₂₁NO₄, MW 279.33 g/mol). It belongs to the class of α,β-aminodiesters, a family of compounds that serve as versatile intermediates for heterocycle construction via Dieckmann cyclization.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B12326071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(CCC(=O)OC)CC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-3-20-15(18)12-16(10-9-14(17)19-2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
InChIKeyMVIJNOJHNWZTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate: Structural Identity, Core Properties & Procurement-Relevant Classification


Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 329956-37-8) is an N-benzyl-β-alanine derivative bearing both a methyl ester and an ethyl ester side chain (C₁₅H₂₁NO₄, MW 279.33 g/mol) [1]. It belongs to the class of α,β-aminodiesters, a family of compounds that serve as versatile intermediates for heterocycle construction via Dieckmann cyclization [2]. Commercially, it is supplied at purities of 95% to ≥98%, typically supported by NMR and HPLC batch-specific quality documentation .

Synthetic Utility Validated Dieckmann cyclization substrate for pyrrolidine heterocycle construction
Quality Documentation Batch-specific NMR and HPLC purity documentation supports stoichiometric control
Selection Context Mixed-ester aminodiester building block for multi-step synthetic routes

Why In-Class N-Benzyl-β-Alanine Esters Cannot Substitute Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate: A Comparator-Based Rationale


Superficially analogous N-benzyl-β-alanine esters such as the des-ethoxy analog (methyl 3-(benzylamino)propanoate, CAS 23574-01-8) or the fully ethyl ester analog (CAS 795-18-6) share the same β-alanine backbone but diverge critically in molecular architecture [1]. The presence of the second ester arm (ethoxy-2-oxoethyl) on the nitrogen is essential for Dieckmann-type reactivity; compounds lacking this arm cannot undergo the intramolecular Claisen condensation that is the hallmark application of the target compound [2]. Conversely, the fully ethyl ester analog differs by a single methylene unit (MW 293.36 vs. 279.33) and exhibits a higher LogP (~2.5 vs. 1.9), altering solubility and chromatographic behavior without conferring any documented synthetic advantage . Selecting the wrong analog risks either complete loss of key reactivity or unanticipated physicochemical divergence in downstream processes.

!
Des-ethoxy analog lacks second ester arm

Compounds without the ethoxy-2-oxoethyl group cannot undergo the Dieckmann cyclization that defines this product's utility.

!
Fully ethyl ester analog shifts solubility profile

Higher LogP and altered molecular weight may change extraction and chromatographic behavior without documented synthetic advantage.

!
N-debenzylated analog gives complex mixtures

Under identical Dieckmann conditions, the debenzylated derivative yields a complex product mixture rather than the desired pyrrolidine.

Quantitative Evidence Guide: Where Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate Differentiates from the Closest Analogs


Yield Advantage in α,β-Aminodiester Synthesis: Head-to-Head Comparison with the tert-Butyl Ester Analog

In the preparation of N-benzyl-N-(alkoxycarbonylmethyl)-β-alanine esters from the common intermediate N-benzyl-β-alanine ester, the target compound 1a was obtained in 86% yield via alkylation with ethyl bromoacetate (THF/H₂O, Na₂CO₃, reflux, 14 h). The tert-butyl ester analog 1b, synthesized under identical conditions using tert-butyl bromoacetate, gave a lower yield of 83% [1]. The target compound also outperforms the dimethylacetal-substituted derivatives 1d (84%), 1e (81%), and 1f (67%) under the same protocol.

Aminodiester yield comparison
Head-to-head

Target 86% vs. t-Bu analog 83% vs. dimethylacetal analogs 67–84%

Supports selection for higher synthetic throughput in multi-step routes

Alkylation with ethyl bromoacetate, THF/H₂O, Na₂CO₃, reflux, 14 h

Organic Synthesis Aminodiester Preparation N-Alkylation Yield

Dieckmann Cyclization Chemoselectivity: Structural Prerequisites for Pyrrolidine Formation

Under Dieckmann conditions (t-BuOK, THF, −78 °C), the target compound 1a (R₃=H, R₄=Bn) undergoes cyclization with preferential formation of pyrrolidine-type product 2a, demonstrating that the mixed methyl/ethyl ester architecture is compatible with productive chemoselective cyclization [1]. In contrast, the N-debenzylated analog 1c (R₄=H) yielded a complex mixture of products under identical conditions, and the des-ethoxy analog methyl 3-(benzylamino)propanoate, lacking the second ester moiety, is structurally incapable of undergoing Dieckmann cyclization at all [1].

Dieckmann chemoselectivity
Class-level inference

Preferential formation of pyrrolidine 2a under t-BuOK/THF at −78 °C

Demonstrates productive cyclization essential for heterocycle-targeted procurement

Des-ethoxy analog structurally incapable of Dieckmann reaction

Dieckmann Cyclization Pyrrolidine Synthesis Chemoselectivity

Physicochemical Differentiation from the Fully Ethyl Ester Analog: Implications for Purification and Formulation

The target methyl ester compound (MW 279.33 g/mol, XLogP3 = 1.9) [1] differs from the fully ethyl ester analog ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 795-18-6; MW 293.36 g/mol, predicted ACD/LogP ≈ 2.51) by a molecular weight difference of 14.03 Da and a computed LogP difference of approximately 0.61 log units. The ethyl analog also exhibits a predicted boiling point of ~381 °C vs. the target compound's lower predicted value and a predicted density of 1.092 g/cm³ .

Physicochemical differentiation
Cross-study comparable

Target: MW 279.33, XLogP3 1.9 vs. ethyl analog: MW 293.36, ACD/LogP ~2.51

Lower LogP may simplify aqueous work-up and reverse-phase purification

ΔMW = 14.03 Da; ΔLogP ≈ 0.61

Lipophilicity Physicochemical Properties Chromatographic Behavior

Commercial Availability and Documented Purity: Supplier-Backed Quality Benchmarks

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate is commercially available from multiple suppliers with documented purity levels. LookChem reports a standard purity of 98% from raw material suppliers , and ChemicalBook lists the compound with standard catalog availability encompassing NMR and HPLC quality data . In comparison, the fully ethyl ester analog (CAS 795-18-6) is typically offered at 95% purity by suppliers such as Bidepharm and CoolPharm , while the des-ethoxy analog methyl 3-(benzylamino)propanoate (CAS 23574-01-8) is available at >98.0% (GC) but lacks the key second ester functionality .

Commercial purity benchmarks
Data to verify

Target reported at 98% vs. ethyl analog typically 95%

Supports procurement consistency review under supplier batch data

Supplier specifications may vary; independent verification advised

Chemical Procurement Purity Documentation Supplier Quality

Validated Application Scenarios for Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate Based on Quantitative Evidence


Substrate for Chemoselective Dieckmann Cyclization Toward Chiral Pyrrolidine Derivatives

The compound serves as a validated aminodiester substrate (substrate 1a) for Dieckmann cyclization with t-BuOK in THF at −78 °C, preferentially yielding pyrrolidine-type β-ketoester products [1]. The documented productive chemoselectivity makes this compound a rational procurement choice for laboratories developing chiral pyrrolidine scaffolds for bioactive molecule synthesis. Other in-class analogs such as the des-ethoxy derivative or N-debenzylated variant yield either complex mixtures or are structurally incapable of the reaction [1].

Intermediate in Multi-Step Synthetic Routes Requiring Differentiated Ester Reactivity

The orthogonal methyl and ethyl ester termini provide differential hydrolysis lability, enabling sequential deprotection strategies in complex molecule construction. The higher yield (86%) of the target compound in the N-alkylation step versus the tert-butyl ester analog (83%) and dimethylacetal derivatives (67–84%) supports its selection as the preferred building block when overall synthetic efficiency is a procurement driver [1].

Reference Standard or Starting Material for Process Chemistry Optimization

With a documented purity of 98% from commercial suppliers and confirmed molecular identity (MW 279.33, LogP 1.9, PSA 55.8 Ų), this compound is suitable as a qualified starting material in process chemistry campaigns where batch-to-batch consistency and precise stoichiometric control are required [2]. The lower LogP compared to the fully ethyl ester analog (ΔLogP ≈ 0.61) may confer practical advantages in aqueous work-up procedures during scale-up .

Substrate for Exploratory Heterocyclic Chemistry and Medicinal Chemistry Library Synthesis

The established Dieckmann reactivity of this mixed ester aminodiester positions it as a entry point for generating libraries of N-benzylpyrrolidine derivatives for medicinal chemistry screening programs [1]. The benzyl protecting group offers a well-precedented hydrogenolysis handle for downstream N-deprotection, a feature absent in simpler β-amino esters lacking the N-benzyl substitution [1].

Application
Selection Property
Validation Focus
Chemoselective Dieckmann cyclization toward chiral pyrrolidines
Aminodiester architecture with mixed methyl/ethyl esters
Productive pyrrolidine formation and chemoselectivity under standard conditions
Multi-step synthetic routes requiring differentiated ester reactivity
Orthogonal ester protecting groups enable sequential deprotection
Hydrolysis selectivity and compatibility with downstream transformations
Process chemistry optimization and starting material qualification
Documented purity and characterized physicochemical profile
Batch-to-batch consistency and stoichiometric accuracy
Exploratory heterocyclic and medicinal chemistry library synthesis
Established Dieckmann reactivity and N-benzyl protecting group
Library diversification via N-deprotection and scaffold elaboration
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